

An In-depth Technical Guide to Indoine Blue (CAS 4569-88-4)

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Compound of Interest

Compound Name: *Indoine blue*

Cat. No.: *B1672791*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Indoine Blue**, a synthetic dye with significant applications in biological research and histology. This document consolidates critical data, experimental methodologies, and safety information to support its use in a laboratory setting.

Core Compound Details

Indoine Blue, identified by the CAS number 4569-88-4, is a synthetic dye also known by its synonyms Janus Blue and Basic Blue 16.^[1] It is recognized for its utility as a supravital stain, particularly for the visualization of mitochondria in living cells, and as a counterstain in various histological preparations.^[2]

Physical and Chemical Properties

Indoine Blue is a brown to black crystalline powder.^[1] Key quantitative properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	4569-88-4	[1][3]
Molecular Formula	C ₃₀ H ₂₄ ClN ₅ O	[1][3]
Molecular Weight	506.01 g/mol	[1]
Appearance	Brown to black crystalline powder	[1]
Solubility	Soluble in water and ethanol	[4]
Absorption Maximum (λ _{max})	595 - 601 nm (in methanol)	
Color Index	12210	

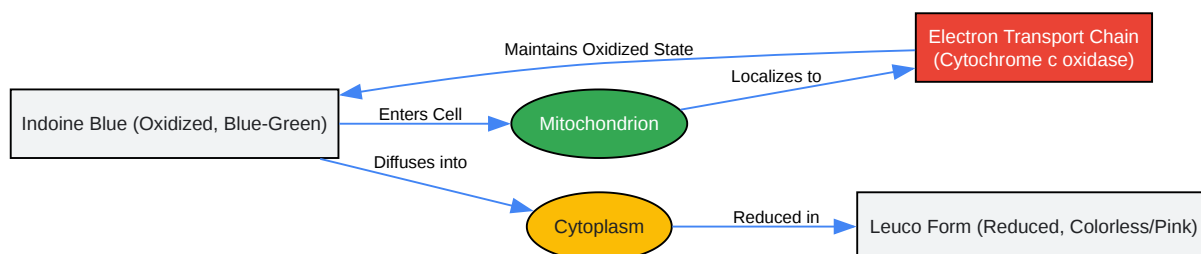
Synthesis

While a detailed, step-by-step synthesis protocol for **Indoine Blue** is not readily available in public literature, the synthesis of similar azo dyes often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling agent. For instance, the synthesis of indigo dyes can involve the reaction of aniline derivatives.[5]

Mechanism of Action: Mitochondrial Staining

The primary application of **Indoine Blue** (as Janus Blue B) in biological research is the supravital staining of mitochondria. This selective staining is dependent on the metabolic activity of the mitochondria, specifically the electron transport chain.

Within the mitochondria, the enzyme cytochrome c oxidase maintains **Indoine Blue** in its oxidized, blue-green state. In the cytoplasm, the dye is reduced to a colorless or pink leuco form. This differential staining allows for the clear visualization of metabolically active mitochondria.[4] The staining reaction is oxygen-dependent and can be inhibited by substances that interfere with the electron transport chain, such as cyanide.[6]



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Mechanism of selective mitochondrial staining by **Indoine Blue**.

Experimental Protocols

Detailed methodologies for key applications of **Indoine Blue** are provided below.

Supravital Staining of Mitochondria in Adherent Cells

This protocol is adapted for the visualization of mitochondria in cultured adherent cells.

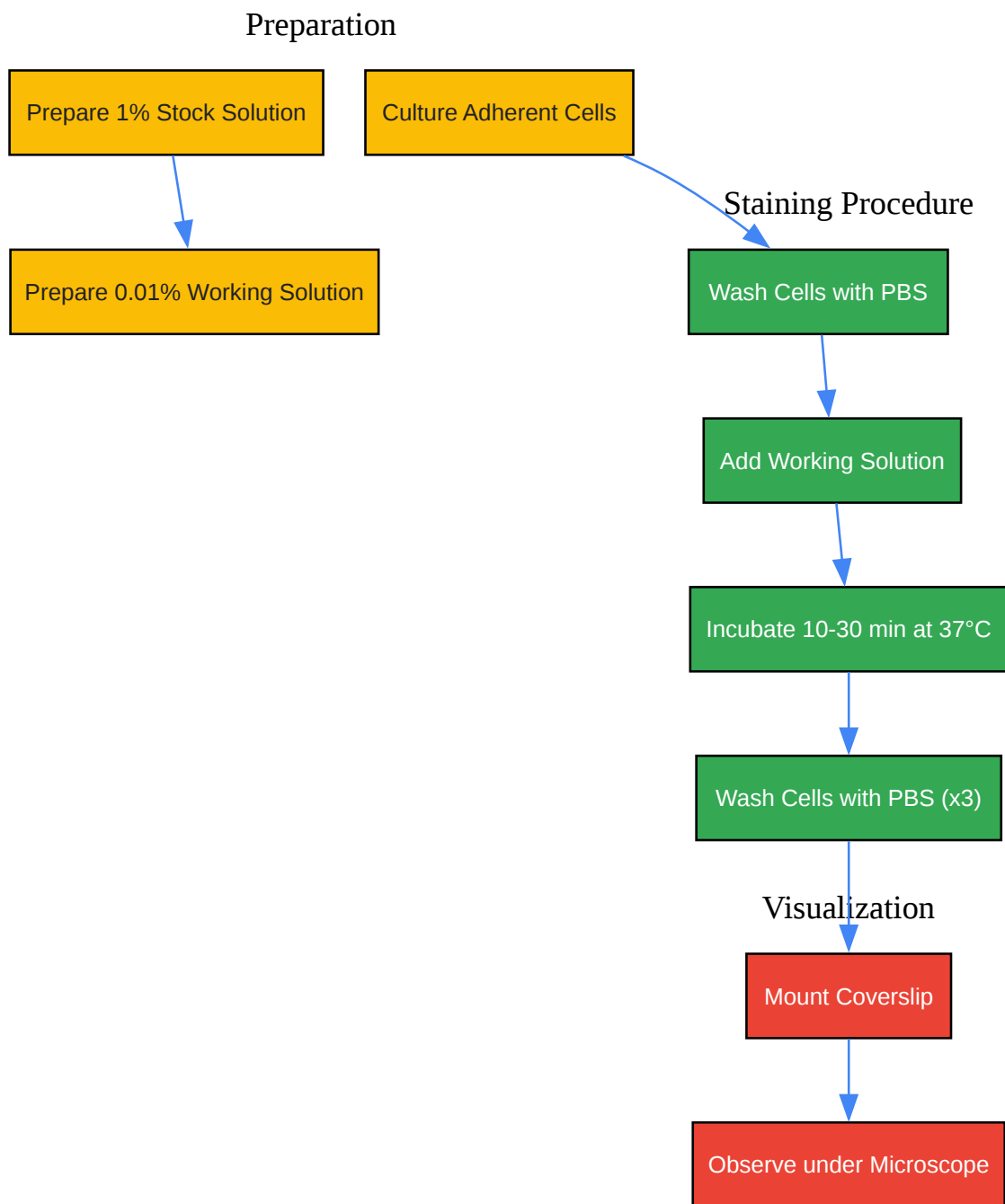
Materials:

- **Indoine Blue** (Janus Blue B) powder
- Distilled water or ethanol
- Phosphate-buffered saline (PBS), pre-warmed to 37°C
- Cell culture medium
- Sterile glass coverslips or glass-bottom dishes
- Microscope

Procedure:

- Preparation of Stock Solution (1% w/v): Dissolve 10 mg of **Indoine Blue** powder in 1 mL of distilled water or ethanol. Store this stock solution in a dark container at 4°C.

- Preparation of Working Solution (0.01% w/v): Immediately before use, dilute the stock solution 1:100 in pre-warmed PBS or serum-free cell culture medium. For example, add 10 μ L of the 1% stock solution to 990 μ L of PBS.
- Cell Preparation: Grow adherent cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.
- Staining:
 - Aspirate the culture medium from the cells.
 - Gently wash the cells twice with pre-warmed PBS.
 - Add the freshly prepared 0.01% **Indoine Blue** working solution to the cells, ensuring the cell monolayer is completely covered.
 - Incubate for 10-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
- Washing:
 - Remove the staining solution.
 - Wash the cells 2-3 times with pre-warmed PBS to remove excess stain.
- Visualization:
 - Mount the coverslip onto a microscope slide with a drop of fresh PBS or culture medium.
 - Observe the stained mitochondria immediately under a light microscope. Mitochondria will appear as blue-green filaments or granules.



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Experimental workflow for mitochondrial staining in adherent cells.

Histological Staining (Counterstaining)

Indoine Blue can be used as a counterstain in various histological procedures to provide nuclear and cytoplasmic detail. The following is a general protocol that can be adapted.

Materials:

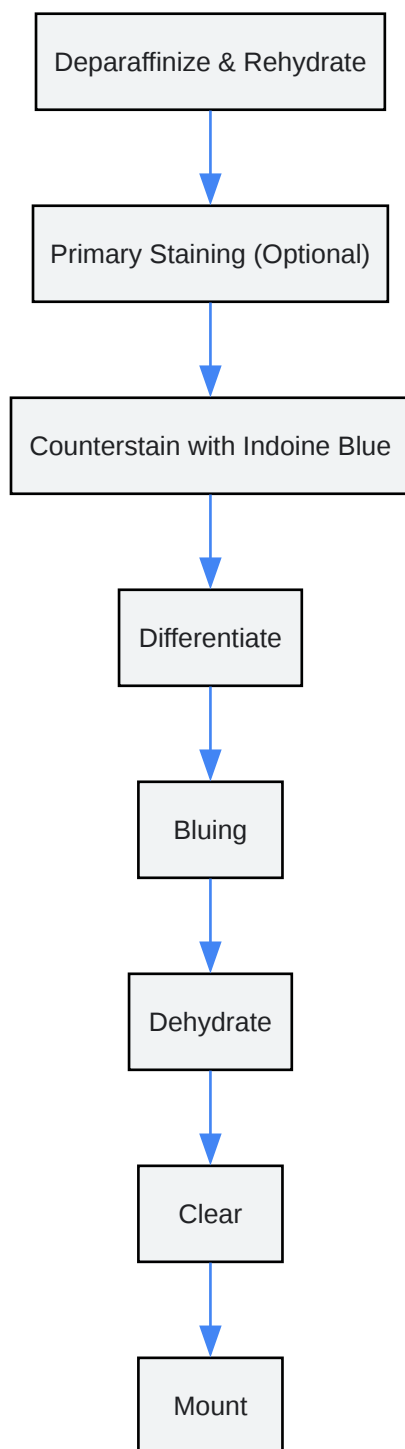
- Deparaffinized and rehydrated tissue sections on slides
- **Indoine Blue** staining solution (e.g., 0.1% aqueous solution)
- Differentiating solution (e.g., acid alcohol)
- Bluing agent (e.g., Scott's tap water substitute)
- Dehydrating solutions (graded alcohols)
- Clearing agent (e.g., xylene)
- Mounting medium

Procedure:

- Deparaffinization and Rehydration: Bring tissue sections to water through standard deparaffinization and rehydration steps.
- Primary Staining (if applicable): Perform the primary staining protocol for the target of interest (e.g., immunohistochemistry).
- Counterstaining:
 - Immerse slides in the **Indoine Blue** staining solution for 1-5 minutes. The optimal time will depend on the tissue and desired staining intensity.
 - Briefly rinse with distilled water.
- Differentiation:
 - Dip the slides in a differentiating solution (e.g., 1% acid alcohol) for a few seconds to remove excess stain.

- Immediately rinse with tap water.
- Bluing:
 - Immerse the slides in a bluing agent for 30-60 seconds to turn the nuclear stain blue.
 - Wash with tap water.
- Dehydration and Clearing:
 - Dehydrate the sections through graded alcohols (e.g., 70%, 95%, 100%).
 - Clear in xylene or a xylene substitute.
- Mounting: Coverslip with a permanent mounting medium.

Expected Results: Nuclei will typically stain blue to dark blue, while the cytoplasm may show a lighter shade of blue or remain unstained, providing contrast to the primary stain.



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General workflow for histological counterstaining.

Safety and Toxicology

Indoine Blue is considered to have low to moderate toxicity, but standard laboratory precautions should always be observed.

Aspect	Information	Reference
Hazard Statements	May cause skin and eye irritation. Harmful if swallowed or inhaled.	[7]
Precautionary Statements	Wear protective gloves, eye protection, and clothing. Use in a well-ventilated area. Wash hands thoroughly after handling.	[7] [8]
First Aid	Eyes: Rinse with water for several minutes. Skin: Wash with soap and water. Ingestion: Rinse mouth. Do not induce vomiting. Inhalation: Move to fresh air. Seek medical attention if symptoms persist.	[7] [9]
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.	[8]

Toxicological Data

Specific, in-depth toxicological studies on Indoine Blue are limited in publicly available literature. However, related dyes have been studied more extensively. For example, Indigo Carmine has an established acceptable daily intake and has been evaluated for toxicity.[5] It is recommended to handle Indoine Blue with the care afforded to all laboratory chemicals with a potential for toxicity.

Concluding Remarks

Indoine Blue (CAS 4569-88-4) is a valuable tool for researchers, particularly in the fields of cell biology and histology. Its ability to selectively stain mitochondria based on their metabolic activity provides a powerful method for assessing cellular health and function. While detailed synthesis and comprehensive toxicological data are not as readily available as for some other common dyes, its utility in the laboratory is well-established. By following the provided protocols and adhering to safety guidelines, researchers can effectively utilize **Indoine Blue** in their experimental workflows.

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